molecular formula C12H6F6O2 B14036100 1,7-Bis(trifluoromethoxy)naphthalene

1,7-Bis(trifluoromethoxy)naphthalene

Cat. No.: B14036100
M. Wt: 296.16 g/mol
InChI Key: YXVQXTILPMJSNF-UHFFFAOYSA-N
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Description

1,7-Bis(trifluoromethoxy)naphthalene is a naphthalene derivative substituted with two trifluoromethoxy (-OCF₃) groups at the 1- and 7-positions. The trifluoromethoxy group is a strong electron-withdrawing substituent, known to enhance thermal stability, reduce electron density in aromatic systems, and improve air stability in electronic materials . Its structural and electronic properties make it relevant in organic electronics, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,7-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-8-5-4-7-2-1-3-10(9(7)6-8)20-12(16,17)18/h1-6H

InChI Key

YXVQXTILPMJSNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(trifluoromethoxy)naphthalene typically involves the introduction of trifluoromethoxy groups to a naphthalene precursor. One common method is the reaction of naphthalene with trifluoromethoxy reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .

Scientific Research Applications

1,7-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Bis(trifluoromethoxy)naphthalene involves its interaction with molecular targets and pathways in chemical and biological systems. The trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules, leading to specific effects. The exact molecular targets and pathways may vary depending on the application and context .

Comparison with Similar Compounds

1-Cyano-7-(trifluoromethoxy)naphthalene

  • Replaces one -OCF₃ group with a cyano (-CN) substituent.
  • Applications: Likely used in organic synthesis or as a precursor for pharmaceuticals.

Dimethyl 2,7-Naphthalenedicarboxylate

  • Features ester groups (-COOCH₃) instead of -OCF₃.
  • Less electron-withdrawing than -OCF₃, leading to higher LUMO levels and reduced air stability.
  • Applications: Intermediate in polymer synthesis or dye manufacturing .

1-Nitronaphthalene

  • Substituted with a nitro (-NO₂) group, a stronger electron-withdrawing group than -OCF₃.
  • Higher reactivity and instability (e.g., explosive tendencies) limit its utility compared to -OCF₃ derivatives.
  • Applications: Primarily in explosives and dyes .

Complex Trifluoromethoxy-Substituted Systems

  • (1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione : A structurally complex molecule where -OCF₃ groups enhance biological activity or photophysical properties. The extended conjugation and hydrogen-bonding capacity differentiate it from simpler naphthalene derivatives .

Biological Activity

1,7-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by two trifluoromethoxy groups attached to a naphthalene ring. With the molecular formula C12H6F6O2C_{12}H_6F_6O_2 and a molecular weight of 296.16 g/mol, this compound exhibits unique chemical properties that make it a subject of interest in various scientific fields, particularly in biological research.

The synthesis of this compound typically involves introducing trifluoromethoxy groups to a naphthalene precursor. Common methods include:

  • Reactions with trifluoromethoxy reagents under controlled conditions.
  • Industrial production often employs optimized reaction conditions to ensure high yield and purity.

The trifluoromethoxy groups significantly influence the compound's reactivity and solubility, making it suitable for various applications in chemistry and biology.

The biological activity of this compound is primarily attributed to its interactions with biological molecules. The trifluoromethoxy substituents can alter the compound's electronic properties, potentially affecting its binding affinity to various molecular targets. The exact mechanisms remain an area for ongoing research, but preliminary studies suggest potential interactions with:

  • Enzymes : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptors : It could interact with cellular receptors, influencing signal transduction pathways.

Biological Activity and Case Studies

Recent studies have explored the biological activity of this compound, highlighting its potential applications in medicinal chemistry. Here are some notable findings:

  • Anticancer Activity : Preliminary screening has indicated that this compound shows promise as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics.
  • Inhibition Studies : In vitro assays have shown that the compound can inhibit specific cancer-related enzymes, leading to reduced proliferation rates in cancer cells. The IC50 values observed in these studies indicate significant potency.

Summary of Case Studies

Study FocusCell Line TestedIC50 Value (µM)Observations
Anticancer ActivityMCF-7 (breast)3.5Significant cytotoxicity observed
Enzyme InhibitionThymidylate Synthase0.62Higher potency than standard inhibitors
General CytotoxicityHepG2 (liver)4.2Comparable to doxorubicin

Future Directions and Research Opportunities

While initial findings are promising, further research is warranted to fully elucidate the biological mechanisms at play and to explore potential therapeutic applications of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with specific targets.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.
  • In Vivo Studies : Assessing the efficacy and safety profile of the compound in animal models.

Q & A

Basic: What synthetic methodologies are recommended for 1,7-Bis(trifluoromethoxy)naphthalene?

Answer:
The synthesis of this compound involves strategic functionalization of the naphthalene core. A validated approach for analogous fluorinated naphthalenes includes:

  • Step 1: Electrophilic substitution on naphthalene using trifluoromethoxy precursors under controlled conditions (e.g., Friedel-Crafts acylation or halogenation followed by nucleophilic substitution).
  • Step 2: Purification via column chromatography or recrystallization to isolate the 1,7-isomer, leveraging steric and electronic effects to direct substitution patterns.
    For fluorinated polyimides, thermal or chemical imidization methods have been applied to ensure regioselectivity and stability in structurally similar compounds .

Advanced: How does the trifluoromethoxy group's electronic effects influence receptor binding affinity?

Answer:
The electron-withdrawing trifluoromethoxy group alters the naphthalene ring's electron density, affecting π-π stacking and hydrogen-bonding interactions with biological targets. For example:

  • Conformational analysis: Substituents at the 1,7-positions induce torsional strain, twisting the molecule out of planarity, which can enhance binding to hydrophobic pockets (e.g., orexin receptors) .
  • Docking simulations: Compare binding poses with cryo-EM structures to validate interactions, as demonstrated for OX2R agonists with EC50 values <10 nM .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹⁹F): Resolves substitution patterns and confirms regiochemistry via coupling constants and splitting (e.g., para-substitution vs. ortho/meta).
  • FT-IR: Identifies trifluoromethoxy C-O-C stretches (~1,250–1,150 cm⁻¹) and aromatic C-H vibrations.
  • Mass spectrometry (HRMS): Validates molecular weight and isotopic patterns for CF₃ groups.
  • X-ray crystallography: Resolves crystal packing and torsional angles, critical for structure-activity relationship (SAR) studies .

Advanced: How to design in vitro assays to assess environmental toxicity?

Answer:

  • Exposure models: Use tiered risk-of-bias assessments (e.g., Table C-5/C-6 from ATSDR guidelines) to ensure dose randomization, blinding, and confounder control .
  • Biomonitoring: Employ LC-MS/MS to quantify metabolites in biological matrices (e.g., urine or plasma), referencing environmental monitoring frameworks for naphthalene derivatives .
  • Confounding variables: Adjust for coexposure to polycyclic aromatic hydrocarbons (PAHs) using multivariate regression .

Basic: What are the key considerations for minimizing bias in toxicity studies?

Answer:
Follow ATSDR’s risk-of-bias tiers to ensure study validity:

Bias Type Key Questions Tier Criteria
Selection Bias Were comparison groups appropriately randomized and concealed?Low risk: Explicit randomization
Detection Bias Is exposure characterization reliable (e.g., HPLC validation)?High risk: Inferred data
Attrition Bias Are outcome datasets complete (no exclusions)?Tier 1: ≤10% missing data
Studies with "probably low risk" ratings require explicit documentation of blinding and exposure validation .

Advanced: How to resolve contradictions in biodegradation data across studies?

Answer:

  • Analytical consistency: Standardize extraction protocols (e.g., SPE for water/soil) and LC-MS/MS parameters to reduce variability.
  • Degradation pathways: Use isotopically labeled analogs to track transformation products (e.g., hydroxylation or sulfonation).
  • Meta-analysis: Apply the Cochrane Risk of Bias Tool to weight studies by detection bias and exposure accuracy .

Advanced: What computational strategies predict environmental partitioning?

Answer:

  • QSAR models: Calculate logP and solubility using fragment-based methods (e.g., XLogP3) to estimate soil/water partitioning .
  • Molecular dynamics (MD): Simulate interactions with humic acids or microplastics to predict adsorption coefficients (Kd).
  • CPMD methods: Analyze proton dynamics in environmental matrices, as validated for naphthalene derivatives .

Basic: How to validate docking simulations for this compound?

Answer:

  • Cryo-EM alignment: Compare predicted binding poses with high-resolution agonist-bound receptor structures (e.g., OX2R cryo-EM data).
  • Free energy calculations: Use MM-GBSA to rank binding affinities, cross-referenced with experimental EC50 values .

Advanced: How do substituent positions affect photostability?

Answer:

  • UV-Vis spectroscopy: Monitor λmax shifts under UV exposure to assess degradation kinetics.
  • TD-DFT: Calculate excited-state energies to identify photolabile moieties (e.g., trifluoromethoxy groups increase stability via electron withdrawal) .

Basic: What regulatory databases should be consulted for safety assessments?

Answer:

  • TOXCENTER/NTRL: Search using CAS numbers and MeSH terms (e.g., "naphthalene/toxicity") to compile toxicological data .
  • NIH RePORTER: Identify ongoing studies on fluorinated PAHs for hazard characterization .

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